molecular formula C11H17NO2 B1416282 2-(3-Ethoxyphenoxy)-N-methylethanamine CAS No. 915921-56-1

2-(3-Ethoxyphenoxy)-N-methylethanamine

Cat. No.: B1416282
CAS No.: 915921-56-1
M. Wt: 195.26 g/mol
InChI Key: DAGCKUWREJSPTH-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenoxy)-N-methylethanamine is a secondary amine characterized by a phenoxy group substituted with an ethoxy moiety at the 3-position and an N-methyl ethylamine chain. This structural motif is common in bioactive molecules, particularly those targeting neurological or metabolic pathways. The ethoxy group may influence lipophilicity, solubility, and metabolic stability compared to other substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenoxy)-N-methylethanamine typically involves the reaction of 3-ethoxyphenol with N-methylethanolamine. The process can be carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is generally conducted in an organic solvent like dichloromethane or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyamines.

Scientific Research Applications

2-(3-Ethoxyphenoxy)-N-methylethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and synthesis highlights:

Compound Name Substituents on Phenoxy Ring Synthesis Method Key Properties/Notes
2-(3-Ethoxyphenoxy)-N-methylethanamine 3-ethoxy Not explicitly detailed in evidence Ethoxy may enhance metabolic stability
2-(3,4-Dimethoxyphenyl)-N-methylethanamine 3,4-dimethoxy Echweiler-Clarke reaction 8% contamination with starting material
2-(2-(tert-butyl)phenoxy)-N-methylethanamine 2-tert-butyl Acylation with subsequent HCl salt formation Bulky tert-butyl group reduces solubility
2-(2-(tert-butyl)-4-fluorophenoxy)-N-methylethanamine 2-tert-butyl, 4-fluoro Similar to above Fluorine enhances electronegativity
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine 4-methoxy, 3-CF3-benzyl Not detailed Trifluoromethyl increases lipophilicity
2-(2,4-Dimethylphenoxy)-N-methylethanamine 2,4-dimethyl Commercial synthesis Oral toxicity Category 4 (H302)
Benzoctamine analog (anthracene-fused) 9,10-dihydroanthracene [4+2] cycloaddition Bulky structure enhances CNS penetration

Physicochemical and Pharmacological Comparisons

  • Lipophilicity: Ethoxy and tert-butyl groups increase lipophilicity compared to methoxy or hydroxylated metabolites (e.g., chlorphenoxamine derivatives in ).
  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas tert-butyl and anthracene moieties reduce it .
  • Metabolism: Fluorinated analogs (e.g., 2-(2-(tert-butyl)-4-fluorophenoxy)-N-methylethanamine) may resist oxidative degradation due to fluorine’s electronegativity . Hydroxylated metabolites of chlorphenoxamine (e.g., compound IX in ) highlight phase I metabolic pathways.
  • CNS Activity : Benzoctamine analogs with anthracene scaffolds demonstrate anxiolytic effects, suggesting that bulky substituents may enhance blood-brain barrier penetration .

Structural Confirmation and Analytical Data

  • NMR Spectroscopy: 2-(2-(tert-butyl)phenoxy)-N-methylethanamine hydrochloride: δ 9.14 (bs, 1H), 1.34 (s, 9H) for tert-butyl . 2-(3,4-Dimethoxyphenyl)-N-methylethanamine: δ 3.85 (s, 6H) for methoxy groups .
  • Mass Spectrometry: 2-(2-(tert-butyl)-4-fluorophenoxy)-N-methylethanamine: ESI MS m/z 226 [M + H]+ .

Biological Activity

2-(3-Ethoxyphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyethylamines. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 209.27 g/mol

The compound features an ethoxy group attached to a phenyl ring, which is further connected to an N-methylated ethanamine moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The ethoxyphenyl moiety enhances lipophilicity, potentially improving cellular uptake and bioavailability.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signal transduction pathways, which may lead to altered cellular responses.
  • Receptor Interaction : It exhibits affinity for neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

Pharmacological Profiles

Recent studies have evaluated the pharmacological profiles of this compound in various biological assays:

Assay Type Effect Observed Reference
D2 Receptor BindingModerate affinity
5-HT1A Receptor AgonismPartial agonist
Enzyme Activity (e.g., MAO)Inhibition observed

These findings suggest that the compound may have therapeutic potential in treating disorders related to neurotransmitter imbalances, such as depression or schizophrenia.

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

  • Study on Neurotransmitter Modulation : A study investigated the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin release, suggesting potential antidepressant properties .
  • Cancer Cell Apoptosis Induction : Another study focused on the anticancer properties of the compound. It was found to induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic protein expressions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(3-Ethoxyphenoxy)-N-methylethanamine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Reaction of 3-ethoxyphenol with ethylene oxide to form 2-(3-ethoxyphenoxy)ethanol .
  • Step 2 : Chlorination using thionyl chloride (SOCl₂) to yield 2-(3-ethoxyphenoxy)chloroethane .
  • Step 3 : Reaction with N-methylamine under controlled conditions (e.g., 0–50°C, inert atmosphere) to form the final product . Optimization strategies include using catalysts (e.g., triethylamine for amine coupling) and purification via flash chromatography (e.g., 0–50% methanol in dichloromethane) to achieve >90% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Key diagnostic signals include the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), methylamine protons (δ ~2.6–2.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
  • HPLC : Retention times (e.g., 1.3–1.4 minutes under SMD-TFA05 conditions) and LCMS (m/z ~181.23 [M+H]⁺) confirm molecular identity and purity .
  • Elemental Analysis : Validates stoichiometry (C₁₁H₁₇NO₂) and detects halogenated impurities .

Advanced Research Questions

Q. How does the ethoxy group’s position (3- vs. 2-/4-) affect biological activity compared to methoxy analogs?

Structural analogs (e.g., 2-(3,4-dimethoxyphenyl)-N-methylethanamine) show that substituent positioning modulates receptor binding and metabolic stability :

  • 3-Ethoxy : Enhances lipophilicity (logP ~1.8 vs. ~1.5 for methoxy), potentially improving blood-brain barrier penetration .
  • SAR Insights : Methoxy groups at the 2-position (e.g., 2-(2-methoxyphenoxy)-N-methylethanamine) exhibit reduced serotonin receptor affinity compared to 3-substituted derivatives .
  • Experimental Design : Compare in vitro IC₅₀ values across analogs using receptor-binding assays (e.g., σ-1 receptor) and metabolic stability tests in liver microsomes .

Q. What strategies address contradictions in reported biological data for ethoxyphenoxy ethanamine derivatives?

  • Data Reconciliation : Cross-validate results using orthogonal assays (e.g., functional cAMP vs. radioligand binding) to confirm target engagement .
  • Purity Control : Impurities (e.g., residual 3-ethoxyphenol or chlorinated by-products) may skew activity; enforce ≥95% purity via preparative HPLC .
  • Species-Specific Effects : Test activity in human vs. rodent cell lines to resolve interspecies discrepancies .

Q. How can researchers design stability studies to evaluate hydrolytic degradation of the ethoxy group?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC .
  • Degradation Pathways : The ethoxy group may hydrolyze to 3-hydroxyphenoxy derivatives under acidic conditions; quantify degradation products using LCMS .
  • Stabilization Strategies : Use lyophilization or antioxidant excipients (e.g., BHT) in formulation buffers .

Q. Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Flash Chromatography : Gradient elution (hexane/ethyl acetate → methanol/dichloromethane) removes unreacted starting materials .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (mp ~80–90°C) .
  • Distillation : For intermediates like 2-(3-ethoxyphenoxy)chloroethane, fractional distillation under reduced pressure minimizes decomposition .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with σ-1 or serotonin receptors; prioritize poses with hydrogen bonds to the ethoxy oxygen .
  • MD Simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) to identify critical residues for mutagenesis validation .

Properties

IUPAC Name

2-(3-ethoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-10-5-4-6-11(9-10)14-8-7-12-2/h4-6,9,12H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCKUWREJSPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651109
Record name 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-56-1
Record name 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-(3-Ethoxyphenoxy)-N-methylethanamine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-(3-Ethoxyphenoxy)-N-methylethanamine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-(3-Ethoxyphenoxy)-N-methylethanamine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-(3-Ethoxyphenoxy)-N-methylethanamine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-(3-Ethoxyphenoxy)-N-methylethanamine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-(3-Ethoxyphenoxy)-N-methylethanamine

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